molecular formula C8H13N3O2 B13531188 Methyl 3-(3-amino-4-methyl-1h-pyrazol-1-yl)propanoate

Methyl 3-(3-amino-4-methyl-1h-pyrazol-1-yl)propanoate

Cat. No.: B13531188
M. Wt: 183.21 g/mol
InChI Key: WXSNDCKFAREWKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(3-amino-4-methyl-1H-pyrazol-1-yl)propanoate is a chemical compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-amino-4-methyl-1H-pyrazol-1-yl)propanoate typically involves the reaction of 3-amino-4-methyl-1H-pyrazole with methyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic addition of the pyrazole to the acrylate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-amino-4-methyl-1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce alcohols .

Scientific Research Applications

Methyl 3-(3-amino-4-methyl-1H-pyrazol-1-yl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(3-amino-4-methyl-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(3-amino-1H-pyrazol-1-yl)propanoate
  • Methyl 3-[(4-ethyl-1H-pyrazol-3-yl)amino]-3-oxopropanoate

Uniqueness

Methyl 3-(3-amino-4-methyl-1H-pyrazol-1-yl)propanoate is unique due to the presence of the 4-methyl group on the pyrazole ring, which can influence its reactivity and biological activity. This structural feature can lead to different binding affinities and selectivities compared to similar compounds .

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

methyl 3-(3-amino-4-methylpyrazol-1-yl)propanoate

InChI

InChI=1S/C8H13N3O2/c1-6-5-11(10-8(6)9)4-3-7(12)13-2/h5H,3-4H2,1-2H3,(H2,9,10)

InChI Key

WXSNDCKFAREWKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1N)CCC(=O)OC

Origin of Product

United States

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